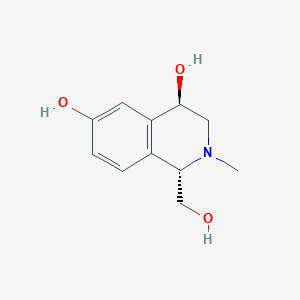

(1S,4R)-1-(hydroxymethyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol

Description

(1S,4R)-1-(hydroxymethyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol is a tetrahydroisoquinoline derivative with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol (exact mass: 209.1052) . Its IUPAC name reflects its stereochemistry at the 1S and 4R positions, a hydroxymethyl group at C1, and hydroxyl groups at C4 and C4. The compound is structurally characterized by a partially saturated isoquinoline backbone with a methyl group at C2 .

This compound is primarily used as a reference standard or impurity in cardiovascular drugs and β-blocker formulations, where its purity (≥99.5%) ensures accurate quality control . It is stored at +5°C and shipped at room temperature, with Germany as a primary source .

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

(1S,4R)-1-(hydroxymethyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol |

InChI |

InChI=1S/C11H15NO3/c1-12-5-11(15)9-4-7(14)2-3-8(9)10(12)6-13/h2-4,10-11,13-15H,5-6H2,1H3/t10-,11+/m1/s1 |

InChI Key |

IRQUXLGAGYYOIM-MNOVXSKESA-N |

Isomeric SMILES |

CN1C[C@@H](C2=C([C@H]1CO)C=CC(=C2)O)O |

Canonical SMILES |

CN1CC(C2=C(C1CO)C=CC(=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies

General Synthetic Approach

The synthesis of (1S,4R)-1-(hydroxymethyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol typically involves:

- Construction of the tetrahydroisoquinoline skeleton via Pictet-Spengler or related cyclization reactions.

- Introduction of hydroxyl groups at specific ring positions through selective oxidation or hydroxylation.

- Installation of the hydroxymethyl group at C1 via functional group transformation.

- Control of stereochemistry at C1 and C4 centers through chiral catalysts, chiral auxiliaries, or resolution techniques.

Specific Preparation Methodologies

Cyclization and Functionalization

A common route starts with a substituted phenethylamine derivative which undergoes cyclization to form the tetrahydroisoquinoline core. For example, condensation of a 3,4-dihydroxyphenethylamine with an aldehyde bearing a methyl group at the appropriate position can yield the 2-methyl-3,4-dihydroisoquinoline intermediate. Subsequent hydroxymethylation at C1 is achieved by selective reduction or nucleophilic addition reactions.

Hydroxylation Techniques

The dihydroxy groups at positions 4 and 6 are introduced by regioselective hydroxylation of the aromatic ring prior to cyclization or by oxidation of hydroxyl precursors after ring closure. Enzymatic or chemical hydroxylation methods have been reported to ensure regio- and stereoselectivity.

Stereochemical Control

Stereochemical purity at the (1S,4R) configuration is controlled by:

- Using chiral starting materials or chiral catalysts during cyclization.

- Employing resolution methods post-synthesis to separate enantiomers.

- Utilizing stereoselective reduction or addition reactions to set the hydroxymethyl and hydroxyl substituents.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization (Pictet-Spengler) | Phenethylamine derivative + aldehyde, acid catalyst, reflux | 60-80 | Formation of tetrahydroisoquinoline core |

| 2 | Hydroxylation | Selective oxidation with reagents like osmium tetroxide or enzymatic methods | 50-70 | Introduction of 4,6-dihydroxy groups |

| 3 | Hydroxymethylation | Formaldehyde addition or reduction of aldehyde precursor | 65-75 | Installation of hydroxymethyl group at C1 |

| 4 | Resolution or chiral synthesis | Chiral catalysts or chromatographic resolution | 40-90 | Achieving (1S,4R) stereochemistry |

*Note: The yields and conditions are approximate, based on literature precedents for similar isoquinoline derivatives.

Detailed Research Findings

- A patent (CN103787969A) describes preparation methods for related 3,4-dihydroisoquinoline derivatives involving formate intermediates and chiral control, which can be adapted to synthesize the target compound with the desired stereochemistry.

- Experimental procedures for related amino-substituted tetrahydroisoquinolines involve catalytic hydrogenation of isoquinoline precursors and subsequent functional group transformations, indicating the feasibility of multi-step synthesis with moderate to good yields.

- The stereochemistry is often confirmed by chiral HPLC, NMR spectroscopy, and X-ray crystallography to ensure the (1S,4R) configuration is obtained and maintained during synthesis.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Pictet-Spengler Cyclization | Phenethylamine + aldehyde, acid catalysis | Efficient core construction | Requires careful stereocontrol |

| Regioselective Hydroxylation | OsO4, enzymatic hydroxylases | High regioselectivity | Toxic reagents, moderate yield |

| Hydroxymethylation | Formaldehyde addition, reduction steps | Direct functionalization | Possible over-reduction |

| Chiral Resolution | Chromatography, chiral catalysts | High enantiomeric purity | Additional purification steps |

Chemical Reactions Analysis

Intramolecular Cyclization and Ether Formation

The presence of hydroxyl groups and a hydroxymethyl moiety enables intramolecular cyclization under basic conditions. For example:

-

Williamson Ether Synthesis : Deprotonation of the hydroxymethyl group (-CHOH) with NaH in THF facilitates nucleophilic attack on adjacent hydroxyl-bearing carbons, forming oxetane or tetrahydrofuran derivatives .

-

Ortho-Ester Formation : Reaction with acetyl bromide converts diols into acetoxybromides, enabling stereoinversion and subsequent cyclization to oxetanes (e.g., sodium hydride in THF) .

Table 1: Cyclization Conditions and Outcomes

| Reagent/Conditions | Product | Yield | Stereochemical Outcome |

|---|---|---|---|

| NaH, THF | Oxetane derivative | 62–88% | Retention via double inversion |

| AcBr, DIBAL | Acetoxybromide intermediate | 70% | Stereoinversion |

Oxidation and Reduction Reactions

The hydroxymethyl group and hydroxyl substituents are susceptible to redox transformations:

-

Oxidation : Treatment with I/O generates iodoperoxides or hypoiodites, which abstract iodine radicals to form α-hydroxymalonates .

-

Reduction : LiBH reduces ketones to diols, preserving stereochemistry (dr > 20:1, ee > 99%) .

Table 2: Redox Reaction Parameters

| Substrate | Reagent | Product | Selectivity |

|---|---|---|---|

| Ketone precursor | LiBH | Diol | >99% ee |

| α-Hydroxyaldehyde | I/O | Iodoperoxide | N/A |

Protection/Deprotection Strategies

Functional group protection is critical for selective reactivity:

-

Tosylation : Primary alcohols react with TsCl to form tosylates, enabling nucleophilic displacement (e.g., cyclization to oxetanes) .

-

Ketal Formation : Dimethylketal intermediates (e.g., 49 → 50 ) are cleaved under acidic conditions to regenerate carbonyl groups .

Comparative Reactivity with Analogues

Structural analogs exhibit distinct reactivity profiles:

Table 3: Reactivity Comparison of Isoquinoline Derivatives

| Compound | Functional Groups | Key Reactions |

|---|---|---|

| (1S,4R)-1-(hydroxymethyl)... | -CHOH, -OH | Cyclization, redox |

| 1-Methylisoquinoline | -CH | Aromatic substitution |

| 5-Hydroxyisoquinoline | -OH | Oxidation, glycosylation |

Mechanistic Insights

Scientific Research Applications

(1S,4R)-1-(hydroxymethyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1S,4R)-1-(hydroxymethyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally or functionally related compounds:

Key Differences and Implications

- Structural Differences: The hydrochloride derivative (C₁₀H₁₄ClNO₂) lacks the hydroxymethyl group present in the parent compound but introduces a chloride ion, altering solubility and stability . The tobacco cembranoid shares diol functional groups but features a polycyclic diterpene backbone, enabling distinct interactions with neuronal receptors .

- Pharmacological Activity: The parent compound is pharmacologically inert as an impurity , whereas the tobacco cembranoid exhibits neuroprotection via α4β2 nicotinic receptors, albeit through calcium channel modulation, unlike nicotine’s ERK/PKC pathway .

Synthetic Relevance :

Commercial and Industrial Context

- Related Aromatic Compounds: BM1725 (anthra-diisoquinoline tetraone, C₄₀H₄₂N₂O₄) and BM1795 (4-bromopentan-2-yl benzene, C₁₁H₁₅Br) are structurally distinct but share applications in organic synthesis . These lack the diol or hydroxymethyl moieties critical to the parent compound’s role in drug impurity profiling.

Biological Activity

The compound (1S,4R)-1-(hydroxymethyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol is a member of the isoquinoline family, which has garnered attention for its potential biological activities. Isoquinolines are known for their diverse pharmacological properties, including effects on the central nervous system and cardiovascular system. This article reviews the biological activity of this specific isoquinoline derivative, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H15NO3

- Molecular Weight : 209.24 g/mol

- CAS Number : 2381979-66-2

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various receptors and enzymes:

- G Protein-Coupled Receptors (GPCRs) : This compound may influence GPCR pathways, which are crucial for numerous physiological processes. Isoquinolines often act as modulators of neurotransmitter systems by interacting with adrenergic and dopaminergic receptors .

- Antioxidant Activity : Research indicates that isoquinoline derivatives can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

- Neuroprotective Effects : Some studies suggest that isoquinolines can protect neuronal cells from apoptosis and oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases .

Antioxidant Activity

A study highlighted the antioxidant potential of isoquinoline derivatives, demonstrating their ability to reduce oxidative stress in neuronal cells. The compound was shown to inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.

Neuroprotective Effects

Research has indicated that this compound may protect against neurodegeneration by modulating pathways involved in apoptosis and inflammation. In vitro studies demonstrated that this compound could reduce neuronal cell death induced by toxic agents.

Cardiovascular Effects

As an isoquinoline derivative associated with cardiac drugs, this compound may exhibit cardioprotective effects. It has been suggested that it could enhance myocardial function through modulation of calcium channels and adrenergic signaling pathways .

Case Studies

Several case studies have explored the therapeutic applications of isoquinoline derivatives:

Q & A

What are the key methodological considerations for synthesizing (1S,4R)-1-(hydroxymethyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol with correct stereochemistry?

Answer:

Synthesis must prioritize stereochemical control, particularly at the (1S,4R) positions. Use chiral catalysts or enantioselective reagents to direct stereochemistry during cyclization. For verification, employ chiral HPLC with reference standards like (1S,4R)-4,6-dihydroxy-1-(hydroxymethyl)-N-methyl-1,2,3,4-tetrahydroisoquinoline (MM0081.29) . Patent processes for analogous compounds highlight the importance of stepwise validation, such as mid-step NMR to confirm intermediate configurations .

Which analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.

- 1H/13C NMR: Compare chemical shifts to reference standards (e.g., MM0081.29 ). Pay attention to diastereotopic protons and coupling constants for stereochemical validation.

- X-ray Diffraction (XRD): Resolve solid-state conformation if crystalline forms are isolated .

- HPLC-PDA: Use reverse-phase columns with UV detection to assess purity (>98% by area normalization).

How can researchers address challenges in isolating stereoisomers during synthesis?

Answer:

- Chiral Chromatography: Utilize polysaccharide-based columns (e.g., Chiralpak®) with reference standards for baseline separation .

- Crystallization-Induced Diastereomer Resolution: Introduce a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, as demonstrated in cyclopentene derivative syntheses .

- Dynamic Kinetic Resolution (DKR): Optimize reaction conditions (pH, temperature) to favor the desired isomer during dynamic processes.

What strategies resolve contradictions between theoretical and experimental spectral data?

Answer:

- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values. Adjust for solvent effects using COSMO-RS.

- Stereochemical Reassessment: Re-examine synthetic intermediates using X-ray crystallography or NOESY to confirm spatial arrangements .

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., N-methyl derivatives) that may skew spectral interpretations .

What are the stability profiles of this compound under various storage conditions?

Answer:

- Thermal Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC assays. Degradation products (e.g., oxidized diols) indicate susceptibility to humidity .

- Light Sensitivity: Store in amber vials under inert gas (N2/Ar) to prevent photolytic cleavage of the dihydroisoquinoline ring.

- Solution Stability: Avoid aqueous buffers below pH 5 to prevent acid-catalyzed decomposition, as seen in related heterocycles .

How to design experiments to determine the compound’s solid-state forms and their physicochemical impact?

Answer:

- Polymorph Screening: Use solvent/antisolvent crystallization with 12 solvents (e.g., ethanol, acetonitrile) and analyze via XRD and DSC .

- Bioavailability Correlation: Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

- Hygroscopicity Testing: Expose crystalline forms to 25°C/60% RH for 48 hours; monitor mass change via microbalance .

How to ensure synthesis reproducibility across laboratories?

Answer:

- Detailed Protocol Documentation: Include exact reagent ratios, temperature ramps, and quenching times, as emphasized in patent corrections .

- Interlaboratory Validation: Distribute a batch synthesized at the lead lab for cross-testing via NMR and HPLC .

- Critical Parameter Identification: Use design-of-experiments (DoE) to rank factors (e.g., stirring speed, catalyst loading) affecting yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.